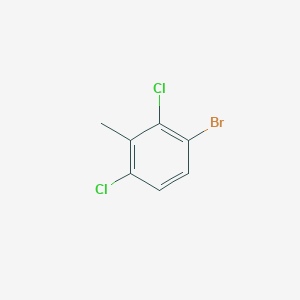

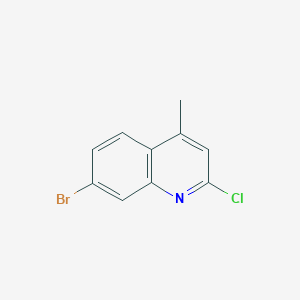

1-溴-2,4-二氯-3-甲基苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of various bromobenzene derivatives via bromoanilines is reported, where selective monobromination of aniline leads to different brominated products . Another study describes the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding multiple bromination products, including a previously unknown compound . These studies indicate that the synthesis of halogenated benzenes can be achieved through selective halogenation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is crucial in determining their physical properties and reactivity. X-ray diffraction studies have been used to determine the structures of various brominated benzenes . These studies reveal the presence of Br...Br halogen bonds and other interactions such as C–H...Br, which can influence the packing and stability of the crystals. The molecular symmetry also plays a role in the melting points of these compounds, as seen in the study of dibromobenzenes .

Chemical Reactions Analysis

Halogenated benzenes participate in a variety of chemical reactions. The papers discuss the use of dibromobenzene derivatives as precursors for organic transformations, such as the formation of benzynes . Additionally, the conversion of brominated compounds into sulfur-functionalized benzoquinones is reported, showcasing the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical properties of halogenated benzenes, such as melting points, are influenced by molecular symmetry and the presence of halogen bonds . The solvates of certain brominated benzenes have been studied, revealing different crystalline environments and conformations, which can affect their reactivity . The presence of halogen...halogen and halogen...π interactions also contributes to the packing motifs in the crystal structures of these compounds .

科学研究应用

有机合成

1-溴-2,4-二氯-3-甲基苯: 是有机合成中的重要中间体。其卤代结构使其成为构建更复杂分子的通用构建块。 它可以参与各种反应,包括偶联反应和亲核取代反应,合成用于药物化学和材料科学的各种有机化合物 .

药物研究

在药物研究中,该化合物可用于开发新药。其溴和氯原子可以被其他官能团取代,从而可以产生新的药效基团。 这些转化可能导致发现新的治疗剂,其在治疗疾病方面具有潜在应用 .

农药生产

1-溴-2,4-二氯-3-甲基苯 中存在的卤素原子使其成为合成农药的前体。 它可用于生产杀虫剂和除草剂,有助于开发可增强作物保护和产量的新的配方 .

染料工业

该化合物用作生产染料和颜料的中间体。通过各种化学反应,它可以转化为用于纺织品、油墨和涂料的着色剂。 引入不同取代基的能力允许创建具有特定特性和色调的染料 .

材料科学

在材料科学中,1-溴-2,4-二氯-3-甲基苯 可用于修饰聚合物和树脂的性质。 通过将其掺入聚合物链中,研究人员可以改变材料的热稳定性、刚度和抗性,这对于开发用于各种应用的先进材料至关重要 .

分析化学

作为分析化学中的标准品,该化合物可用于校准仪器和开发分析方法。 其独特的化学结构使其可作为光谱和色谱中的参考化合物 .

环境研究

在环境研究中,1-溴-2,4-二氯-3-甲基苯 可用于研究卤代化合物在环境中的行为。 其降解产物及其与其他环境因素的相互作用可以提供关于污染控制和修复策略的见解 .

化学教育

最后,由于其结构复杂性和反应性,该化合物是化学教育的绝佳主题。 它可用于演示各种有机化学概念和反应,帮助学生理解卤化和取代反应的原理 .

安全和危害

作用机制

Target of Action

Like other aromatic compounds, it may interact with various biological molecules, including proteins and enzymes, depending on its specific chemical structure .

Mode of Action

The mode of action of 1-Bromo-2,4-dichloro-3-methylbenzene is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its structure, it may participate in reactions involving aromatic compounds, potentially affecting pathways where these compounds play a role .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, it could lead to the formation of various substituted benzene derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,4-dichloro-3-methylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

属性

IUPAC Name |

1-bromo-2,4-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAYFCFQKDUHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564197 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127049-87-0 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)